molecular formula C15H13FN2O4 B5795987 N-(2-fluoro-5-nitrophenyl)-2-(2-methylphenoxy)acetamide

N-(2-fluoro-5-nitrophenyl)-2-(2-methylphenoxy)acetamide

Cat. No.: B5795987
M. Wt: 304.27 g/mol
InChI Key: JWAQOUCUQXAFDG-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-nitrophenyl)-2-(2-methylphenoxy)acetamide, also known as FNPA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. FNPA is a member of the phenylacetamide class of compounds, which are known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-nitrophenyl)-2-(2-methylphenoxy)acetamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are involved in inflammation and cancer growth. This compound may also inhibit the activity of enzymes involved in the breakdown of acetylcholine, which is involved in neurological disorders such as Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the biosynthesis of prostaglandins and leukotrienes. This compound has also been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine. In addition, this compound has been found to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-fluoro-5-nitrophenyl)-2-(2-methylphenoxy)acetamide in lab experiments is its potential as a multi-targeted agent, as it has been shown to have activity against multiple targets involved in cancer and neurological disorders. Another advantage is its relatively low toxicity compared to other anti-cancer agents. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for research on N-(2-fluoro-5-nitrophenyl)-2-(2-methylphenoxy)acetamide. One direction is to investigate its potential as a treatment for other types of cancer. Another direction is to investigate its potential as a treatment for other neurological disorders. In addition, further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacological properties.

Synthesis Methods

N-(2-fluoro-5-nitrophenyl)-2-(2-methylphenoxy)acetamide can be synthesized using a three-step process. The first step involves the reaction of 2-fluoro-5-nitrophenol with 2-methylphenol in the presence of a base to form 2-(2-methylphenoxy)-5-nitrophenol. The second step involves the reaction of the intermediate product with ethyl chloroacetate in the presence of a base to form ethyl 2-(2-methylphenoxy)-5-nitrobenzoate. The final step involves the reaction of the ethyl ester with ammonia in the presence of a catalyst to form this compound.

Scientific Research Applications

N-(2-fluoro-5-nitrophenyl)-2-(2-methylphenoxy)acetamide has been shown to have potential applications in scientific research. It has been found to inhibit the growth of cancer cells and has been investigated as a potential anti-cancer agent. This compound has also been shown to have anti-inflammatory properties and has been investigated as a potential treatment for inflammatory diseases such as arthritis. In addition, this compound has been investigated as a potential treatment for neurological disorders such as Alzheimer's disease.

Properties

IUPAC Name

N-(2-fluoro-5-nitrophenyl)-2-(2-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O4/c1-10-4-2-3-5-14(10)22-9-15(19)17-13-8-11(18(20)21)6-7-12(13)16/h2-8H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAQOUCUQXAFDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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